Fsp³ Fraction (0.90) Significantly Exceeds the Average of Commercial Fragment Libraries and Approved Drugs
The target compound possesses an Fsp³ value of 0.90, as computed from its SMILES representation [1]. This is markedly higher than the mean Fsp³ of 0.36 reported for a typical commercial fragment library (Life Chemicals) and substantially above the average Fsp³ of 0.47 observed across 1,179 approved drugs [2]. The 2.5-fold enrichment in sp³ character directly translates into greater molecular complexity and three-dimensional shape diversity, which have been correlated with improved clinical success rates [2].
| Evidence Dimension | Fraction of sp³-hybridized carbon atoms (Fsp³) |
|---|---|
| Target Compound Data | 0.90 |
| Comparator Or Baseline | Mean Fsp³ of a commercial fragment library: 0.36; mean Fsp³ of approved drugs: 0.47 |
| Quantified Difference | +0.54 vs fragment library average; +0.43 vs approved drug average |
| Conditions | Calculated from molecular structure (SMILES); comparator data from published Fsp³ distributions |
Why This Matters
Procurement of high-Fsp³ building blocks is a demonstrated strategy to improve lead quality and reduce attrition; this compound offers one of the highest Fsp³ values among commercially available cyclobutane-amino acid hybrids.
- [1] Chemspace, CSSB06744474723: 1-(1,4-diazepan-1-yl)cyclobutane-1-carboxylic acid dihydrochloride, CAS 2866307-77-7, MFCD35078353. Available at: https://chem-space.com/CSSB06744474723-F24394 View Source
- [2] Waring, M.J. et al. (2020) 'Fsp3: A new parameter for drug-likeness', Drug Discovery Today, 25(10), pp. 1839–1845. doi: 10.1016/j.drudis.2020.07.017. View Source
